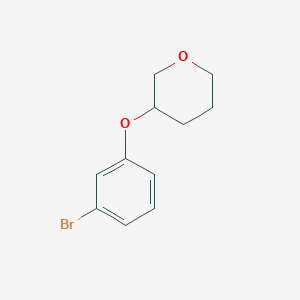

3-(3-Bromophenoxy)oxane

Description

3-(3-Bromophenoxy)oxane is an organic compound with the molecular formula C11H13BrO2. It is a brominated ether derivative of oxane, characterized by a bromophenoxy group attached to the oxane ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .

Properties

IUPAC Name |

3-(3-bromophenoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPPMSSSKRCJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)oxane typically involves the reaction of 3-bromophenol with oxirane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol attacks the oxirane ring, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)oxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenoxyoxane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxyoxane derivatives.

Oxidation: Phenolic compounds.

Reduction: Phenoxyoxane.

Scientific Research Applications

3-(3-Bromophenoxy)oxane is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for potential therapeutic properties and as a building block for drug development.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)oxane involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceutical research, its bromophenoxy group may interact with biological targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenoxy)tetrahydropyran: Similar structure with a different position of the bromine atom.

3-Phenoxyoxane: Lacks the bromine atom, leading to different reactivity.

4-Bromophenoxyoxane: Bromine atom positioned differently on the phenoxy group.

Uniqueness

3-(3-Bromophenoxy)oxane is unique due to the specific positioning of the bromine atom on the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic applications and research contexts .

Biological Activity

3-(3-Bromophenoxy)oxane is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₃H₁₃BrO₂

- Molecular Weight : 285.15 g/mol

- CAS Number : 258523-55-6

The biological activity of this compound is influenced by its structural characteristics, which allow it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating biochemical pathways involved in cellular processes.

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective properties, particularly its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's disease. By inhibiting these enzymes, this compound may enhance cholinergic neurotransmission and protect against oxidative stress.

Table 1: AChE and BChE Inhibition Data

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values were not provided in the available literature.

Antioxidant Activity

The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative damage within neuronal cells. Assays such as DPPH and ABTS have been used to evaluate this activity, indicating potential therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Compounds within the same class have demonstrated antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity

In a recent study focusing on chalcone derivatives, similar compounds exhibited significant cytotoxicity against human leukemia cells. The observed mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in both polar and non-polar solvents due to the presence of hydroxy and methoxy groups. This solubility may enhance its bioavailability and therapeutic efficacy.

Environmental Influences

The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature. Extreme conditions may alter the compound's structure, affecting its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.